molecular formula C20H29N3O B11181597 2-(4-methylpiperazin-1-yl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone

2-(4-methylpiperazin-1-yl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone

Cat. No.: B11181597
M. Wt: 327.5 g/mol
InChI Key: XPPHBACZKXDZJD-UHFFFAOYSA-N
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Description

2-(4-METHYLPIPERAZIN-1-YL)-1-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is an organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPIPERAZIN-1-YL)-1-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves the reaction of 4-methylpiperazine with a quinoline derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce various piperazine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceutical drugs.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE
  • 4-METHYLPIPERAZINE derivatives

Uniqueness

2-(4-METHYLPIPERAZIN-1-YL)-1-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is unique due to its specific combination of piperazine and quinoline moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H29N3O

Molecular Weight

327.5 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-1-(2,2,4,6-tetramethylquinolin-1-yl)ethanone

InChI

InChI=1S/C20H29N3O/c1-15-6-7-18-17(12-15)16(2)13-20(3,4)23(18)19(24)14-22-10-8-21(5)9-11-22/h6-7,12-13H,8-11,14H2,1-5H3

InChI Key

XPPHBACZKXDZJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CN3CCN(CC3)C

Origin of Product

United States

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